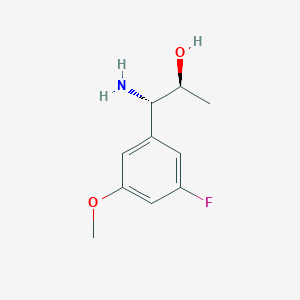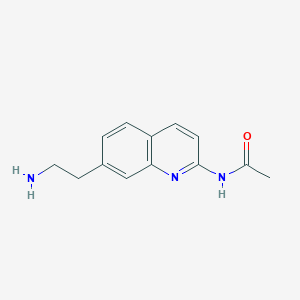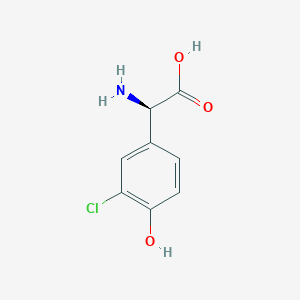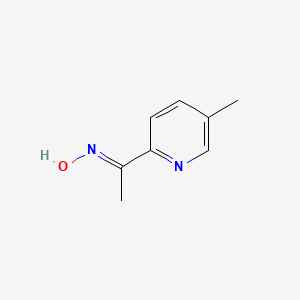
1-(5-Methylpyridin-2-YL)ethanoneoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methylpyridin-2-YL)ethanoneoxime is an organic compound with the molecular formula C8H10N2O It is a derivative of pyridine, characterized by the presence of an ethanone group and an oxime functional group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-2-YL)ethanoneoxime can be synthesized through several methods. One common approach involves the reaction of 1-(5-Methylpyridin-2-YL)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Methylpyridin-2-YL)ethanoneoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Methylpyridin-2-YL)ethanoneoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-(5-Methylpyridin-2-YL)ethanoneoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The pyridine ring can participate in π-π interactions and other non-covalent interactions, further modulating its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methylpyridin-2-YL)ethanone: Lacks the oxime group, making it less reactive in certain chemical reactions.
2-Methyl-5-ethylpyridine: Similar pyridine derivative but with different substituents, leading to different chemical and biological properties.
5-Methyl-2-(tributylstannyl)pyridine: Contains a stannyl group, used in different synthetic applications.
Uniqueness: 1-(5-Methylpyridin-2-YL)ethanoneoxime is unique due to the presence of both the ethanone and oxime groups, which confer distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C8H10N2O |
|---|---|
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
(NE)-N-[1-(5-methylpyridin-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-8(9-5-6)7(2)10-11/h3-5,11H,1-2H3/b10-7+ |
InChI-Schlüssel |
CHDGBRAUOQMXLA-JXMROGBWSA-N |
Isomerische SMILES |
CC1=CN=C(C=C1)/C(=N/O)/C |
Kanonische SMILES |
CC1=CN=C(C=C1)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Racemic-(2R,3aR,6aR)-1-tert-butyl 2-ethyl hexahydropyrrolo[3,4-b]pyrrole-1,2(2H)-dicarboxylate](/img/structure/B15235871.png)

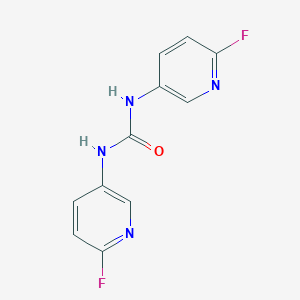
![(1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15235889.png)

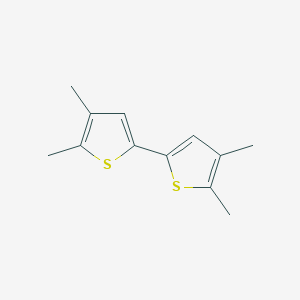
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B15235902.png)

